molecular formula C13H18N2O2 B1479101 2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2097944-89-1

2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Cat. No.: B1479101
CAS No.: 2097944-89-1
M. Wt: 234.29 g/mol
InChI Key: MDQVYJDRJPPGLY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a chemical compound used in diverse scientific research, including drug discovery and organic synthesis. It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Analysis

Derivatives of amino-propan-ol compounds have been extensively studied for their synthesis and structural properties. For instance, the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized by X-ray diffraction, revealing diverse molecular structures and crystal packing dominated by hydrogen-bonded chains and rings (Nitek et al., 2020). Such studies are foundational for understanding the physicochemical properties of these compounds and designing materials or drugs with desired characteristics.

Biological and Pharmacological Activities

The synthesis and biological evaluation of compounds structurally related to "2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one" have demonstrated various pharmacological activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities, offering potential therapeutic applications in treating diseases associated with oxidative stress and cancer (Tumosienė et al., 2020).

Material Science and Chemistry Applications

In material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including amino-propanoic acid derivatives, has enhanced the thermal stability and biological activity of these materials, suggesting applications in medical and environmental technologies (Aly & El-Mohdy, 2015).

Catalysis and Synthesis Techniques

The utility of related compounds in catalysis and synthetic methodologies also highlights their importance. For example, enantioselective intramolecular propargylic amination using chiral copper-pybox complexes as catalysts has been developed, illustrating the role of these compounds in synthesizing optically active nitrogen-containing heterocyclic compounds, which are valuable in pharmaceutical synthesis (Shibata et al., 2014).

Properties

IUPAC Name

2-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9(2)14/h4-6,9H,3,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQVYJDRJPPGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.